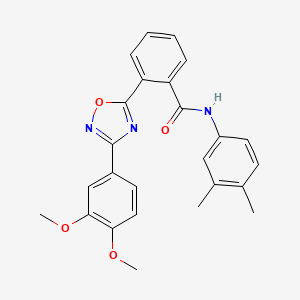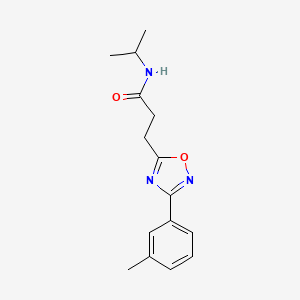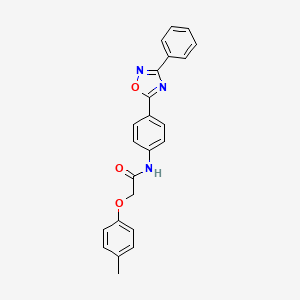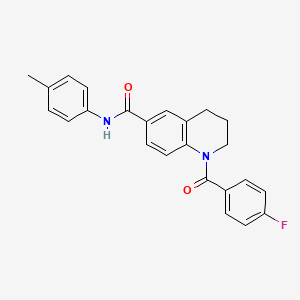
N-(4-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as CM-157, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CM-157 belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of CM-157 is not fully understood. However, several studies have suggested that CM-157 exerts its biological effects by modulating various signaling pathways. CM-157 has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Furthermore, CM-157 has been shown to modulate the expression of several genes involved in cellular metabolism and apoptosis.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of CM-157. CM-157 has been shown to reduce oxidative stress and inflammation in various cell types. It has also been shown to improve mitochondrial function and glucose metabolism in animal models of metabolic disorders. In addition, CM-157 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
CM-157 has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield and purity. It has also been shown to possess a wide range of biological activities, making it a versatile compound for various research applications. However, one limitation of CM-157 is its low solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the research on CM-157. One area of interest is the potential therapeutic applications of CM-157 in neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the mechanism of action of CM-157 in these diseases and to determine its efficacy in clinical trials. Another area of interest is the potential anti-cancer properties of CM-157. Further studies are needed to investigate the effect of CM-157 on different types of cancer cells and to determine its efficacy in animal models and clinical trials. Finally, the development of novel analogs of CM-157 with improved solubility and bioavailability may enhance its therapeutic potential.
合成法
The synthesis of CM-157 involves the reaction of 4-chlorobenzoyl chloride with 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting intermediate is then reacted with 4-chlorobutyryl chloride to yield CM-157. The synthesis of CM-157 has been reported in several research articles, and the purity and yield of the compound have been optimized.
科学的研究の応用
CM-157 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Several studies have investigated the potential therapeutic applications of CM-157 in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. CM-157 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons in animal models of Parkinson's disease. In addition, CM-157 has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-5-2-4-13(12-16)19-22-18(26-23-19)7-3-6-17(24)21-15-10-8-14(20)9-11-15/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLODNTDLUYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)








![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)

